![molecular formula C22H20N4O4 B2377607 N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941893-76-1](/img/structure/B2377607.png)
N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H20N4O4 and its molecular weight is 404.426. The purity is usually 95%.
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Scientific Research Applications
Radiopharmaceutical Development
Compounds within the pyrazolo[1,5-a]pyrimidineacetamide series, akin to the chemical structure of interest, have been explored for their potential in imaging the translocator protein (18 kDa) with PET. A notable example includes the radiosynthesis of [18F]PBR111, a selective radioligand developed for PET imaging. This research highlights the compound's application in neurology and oncology for the non-invasive study of diseases associated with upregulation of the translocator protein (Dollé et al., 2008).
Antioxidant Studies
Another area of research involves the synthesis and evaluation of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides for their antioxidant activities. These studies have shown that such compounds exhibit moderate to significant radical scavenging activity, suggesting their potential use in combating oxidative stress-related diseases (Ahmad et al., 2012).
Synthetic Methodologies for Heterocyclic Compounds
Research on the synthetic methodologies of heterocyclic compounds similar to the one of interest reveals the development of innovative approaches for the synthesis of 4-hydrazinylpyrazolo[1,5-а]pyrazines. These methodologies allow for the generation of derivatives containing fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings, demonstrating the compound's versatility in synthetic organic chemistry (Tsizorik et al., 2018).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-29-19-9-8-16(12-20(19)30-2)23-21(27)14-25-10-11-26-18(22(25)28)13-17(24-26)15-6-4-3-5-7-15/h3-13H,14H2,1-2H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSRCJGYGBFWKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.